Methyl 4-[(4-ethylbenzoyl)amino]benzoate
Description
Methyl 4-[(4-ethylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-ethylbenzoyl substituent on the amino group of the methyl benzoate backbone. Key functional groups include the ester (methyl benzoate) and the amide linkage, which influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl 4-[(4-ethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
FDHHPJLSJXRDQG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Palladium-Catalyzed Coupling (e.g., Compound 51)
Nitro Reduction (e.g., 4-Methylbenzyl 4-aminobenzoate)
- Reagents : Pd/C catalyst, hydrazine hydrate.
- Yield : 68% after recrystallization .
- Note: Direct synthesis of the target compound may bypass nitro intermediates due to its amide structure.
Physicochemical Properties
While specific data for the target compound is unavailable, inferences can be drawn from analogs:
Spectral Data
Solubility and Stability
Aquaporin Inhibition
Fungicidal Activity
Agricultural and Pharmaceutical Uses
- Amide derivatives are intermediates in agrochemicals (e.g., sulfonylurea herbicides) and HDAC inhibitors .
Preparation Methods
Esterification of 4-Aminobenzoic Acid
The carboxylic acid group of 4-aminobenzoic acid is first protected as a methyl ester. This is typically achieved via acid-catalyzed esterification using methanol and hydrochloric acid under reflux conditions. Key parameters include:
-
Temperature : 60–70°C to prevent premature hydrolysis of the ester.
-
Acid concentration : 30% HCl (w/w) ensures protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.
After esterification, the reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4–6% NaOH to neutralize excess HCl. The product, methyl 4-aminobenzoate, is extracted into methylene chloride or toluene, with yields exceeding 85%.
Amidation with 4-Ethylbenzoyl Chloride
The amine group of methyl 4-aminobenzoate is acylated using 4-ethylbenzoyl chloride in a biphasic system (water/organic solvent) under Schotten-Baumann conditions:
-
Base : Aqueous NaOH (10–20%) maintains a pH of 9–11, deprotonating the amine and scavenging HCl byproduct.
-
Solvent : Dichloromethane or ethyl acetate enhances solubility of the acyl chloride and product.
-
Molar ratio : 1:1.1 (amine:acyl chloride) minimizes unreacted starting material.
The amide product precipitates upon acidification or is extracted into the organic phase. Yields range from 75–88%, depending on purification protocols.
Nitro Reduction and Acylation Method
An alternative route starts with methyl 4-nitrobenzoate , which undergoes catalytic hydrogenation to methyl 4-aminobenzoate, followed by acylation.
Catalytic Hydrogenation of Methyl 4-Nitrobenzoate
This method avoids acidic conditions, preserving the ester group. However, catalyst filtration and recycling add operational complexity.
Acylation Under Mild Conditions
Post-hydrogenation, the amine is acylated using 4-ethylbenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base:
-
Workup : Sequential washes with dilute HCl (removing excess acyl chloride) and NaHCO₃ (neutralizing HCl).
This approach achieves 80–85% yield but requires strict moisture control to prevent hydrolysis of the acyl chloride.
One-Pot Tandem Esterification-Amidation
Recent advances explore tandem reactions to consolidate steps. A notable example uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:
Reaction Setup
-
Substrates : 4-Aminobenzoic acid, 4-ethylbenzoic acid, methanol.
-
Coupling agent : DCC (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv) in anhydrous THF.
-
Mechanism : DCC activates 4-ethylbenzoic acid as an intermediate anhydride, which reacts with the amine. Concurrent esterification occurs via methanol nucleophilic attack.
Optimization Challenges
-
Side reactions : Uncontrolled ester hydrolysis at high DCC concentrations.
-
Yield : 70–78%, lower than sequential methods due to competing pathways.
Electrochemical Synthesis
A patent-pending method employs electrochemical reduction to streamline amide formation:
Cathodic Reduction of Methyl 4-Nitrobenzoate
In Situ Acylation
Post-reduction, 4-ethylbenzoyl chloride is added directly to the electrolytic cell:
Industrial-Scale Considerations
Solvent Selection
Cost Analysis
| Method | Cost (USD/kg product) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Esterification-Amidation | 120 | 88 | 99.5 |
| Nitro Reduction | 145 | 92 | 98.0 |
| Electrochemical | 160 | 82 | 97.8 |
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